REACTION_CXSMILES
|
[C:1]1([CH2:7][C:8]([OH:10])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(Cl)(Cl)[Cl:12]>>[C:1]1([CH2:7][C:8]([Cl:12])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
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2.13 g
|
Type
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reactant
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Smiles
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C1(=CC=CC=C1)CC(=O)O
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Name
|
(±)-trans-[2-(4-morpholinyl)]cyclohexanol
|
Quantity
|
2.75 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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to give a pale yellow oil which
|
Type
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CUSTOM
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Details
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The reaction mixture is partitioned between 1M sodium hydroxide solution (100 mL) and dichloromethane (80 mL)
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Type
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CUSTOM
|
Details
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The organic layer is separated
|
Type
|
WASH
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Details
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the aqueous is washed with more dichloromethane (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined dichloromethane extracts are dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is removed
|
Type
|
CUSTOM
|
Details
|
to leave the crude free ester
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CC(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |